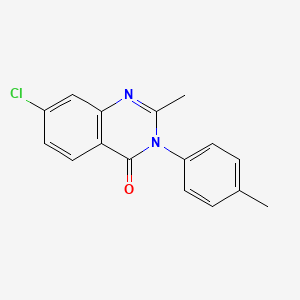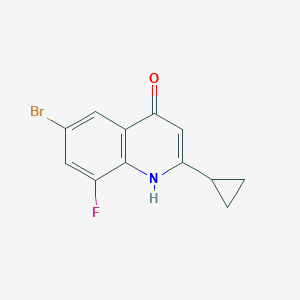![molecular formula C17H14ClNO B11839800 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol CAS No. 6334-29-8](/img/structure/B11839800.png)
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol is a chemical compound with the molecular formula C17H14ClNO and a molar mass of 283.75 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a chlorophenyl group and an ethanol moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol typically involves the reaction of 4-chloroaniline with 2-chloroquinoline in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol can be compared with other quinoline derivatives, such as:
Quinoline: A basic structure with various biological activities, including antimalarial and antibacterial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinolin-4-ol: Another derivative with potential antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6334-29-8 |
|---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanol |
InChI |
InChI=1S/C17H14ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-11,20H,1H3 |
InChI Key |
LLUZAYZRXRQYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

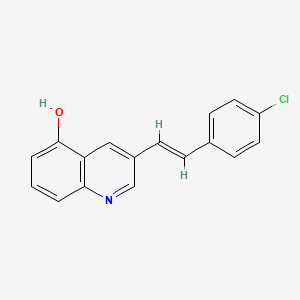
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)



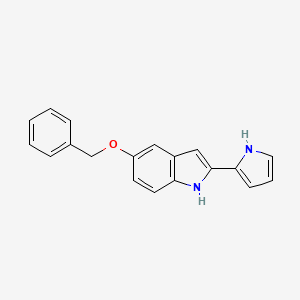
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
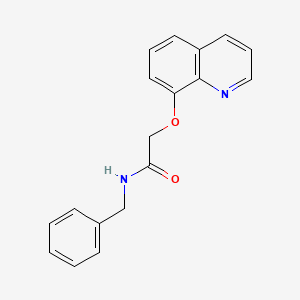
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
